N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide
CAS No.:
Cat. No.: VC11158499
Molecular Formula: C18H27N3OS
Molecular Weight: 333.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3OS |
|---|---|
| Molecular Weight | 333.5 g/mol |
| IUPAC Name | N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide |
| Standard InChI | InChI=1S/C18H27N3OS/c1-22-17-10-6-5-9-16(17)20-11-13-21(14-12-20)18(23)19-15-7-3-2-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,19,23) |
| Standard InChI Key | LSUYGGSRILLGRL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3CCCCC3 |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3CCCCC3 |
Introduction
Overview of the Compound
N-Cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound belonging to the class of piperazine derivatives. These compounds are widely studied for their potential applications in medicinal chemistry, particularly as ligands for biological targets and precursors for pharmacologically active agents. The compound's structure includes a cyclohexyl group, a methoxyphenyl moiety, and a piperazine core linked via a carbothioamide functional group.
Synthesis
The synthesis of N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves:
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Step 1: Piperazine Functionalization
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A piperazine derivative is reacted with an appropriate aryl halide (e.g., 2-methoxyphenyl bromide) under basic conditions to form the substituted piperazine intermediate.
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Step 2: Carbothioamide Formation
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The intermediate is treated with a thiocarbonyl reagent (e.g., carbon disulfide or thiophosgene) in the presence of a base to introduce the carbothioamide group.
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Step 3: Cyclohexyl Substitution
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The final step involves attaching the cyclohexyl group via an amination reaction.
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This multi-step process ensures high selectivity and yields under controlled conditions.
Biological Significance
Piperazine derivatives, including N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide, are known for their diverse biological activities:
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Potential Pharmacological Applications:
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Antimicrobial: Piperazine carbothioamides have shown activity against Gram-positive and Gram-negative bacteria.
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Anticancer: Some derivatives exhibit cytotoxicity against specific cancer cell lines.
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CNS Activity: Piperazine scaffolds are often explored as ligands for serotonin and dopamine receptors.
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Molecular Docking Studies:
Computational studies suggest that the compound could bind effectively to protein targets due to its conformational flexibility and hydrogen-bonding capabilities.
Analytical Characterization
The compound can be characterized using standard spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| NMR (1H and 13C) | Signals corresponding to methoxy, cyclohexyl, and piperazine protons and carbons. |
| IR Spectroscopy | Peaks for N-H stretching (~3300 cm⁻¹) and C=S stretching (~1200 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at m/z ~333 confirming molecular weight. |
Research Findings and Applications
While specific studies on N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide remain limited, related compounds have demonstrated significant promise:
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Antimicrobial Activity:
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Similar piperazine carbothioamides have been tested against bacterial strains with promising results.
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Anticancer Potential:
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Derivatives targeting estrogen receptor-positive breast cancer cells have shown cytotoxicity in vitro.
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Neuropharmacology:
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Piperazine-based compounds are frequently investigated for their role in modulating neurotransmitter systems.
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